
tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate is an organic compound with the molecular formula C17H25NO3. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an isobutoxyvinyl group, and a phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate typically involves the reaction of tert-butyl 2-amino phenylcarbamate with isobutoxyvinyl derivatives. One common method involves the condensation of tert-butyl 2-amino phenylcarbamate with isobutoxyvinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxyvinyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium halides in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates or phenyl derivatives.
科学研究应用
tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site .
相似化合物的比较
Similar Compounds
tert-Butyl (2-aminophenyl)carbamate: Known for its use in the synthesis of benzimidazoles and other heterocyclic compounds.
tert-Butyl (substituted benzamido)phenylcarbamate: Studied for its anti-inflammatory activity and potential as a pharmaceutical agent.
Uniqueness
tert-Butyl (2-(1-isobutoxyvinyl)phenyl)carbamate is unique due to its isobutoxyvinyl group, which imparts distinct chemical properties and reactivity compared to other carbamate derivatives. This uniqueness makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[1-(2-methylpropoxy)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C17H25NO3/c1-12(2)11-20-13(3)14-9-7-8-10-15(14)18-16(19)21-17(4,5)6/h7-10,12H,3,11H2,1-2,4-6H3,(H,18,19) |
InChI 键 |
KSFBVCBMXDCGSC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=C)C1=CC=CC=C1NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



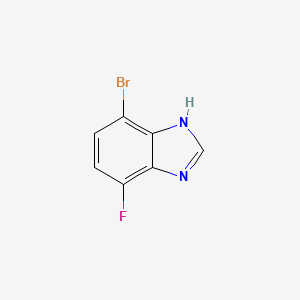
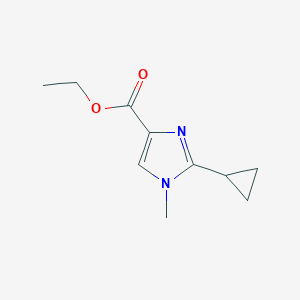
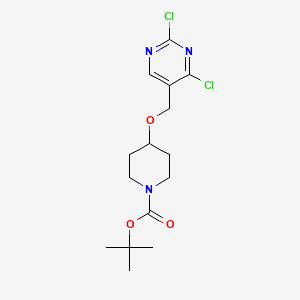
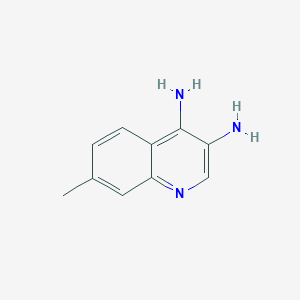

![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)

![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)
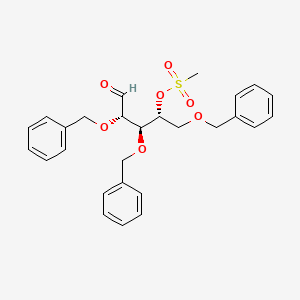
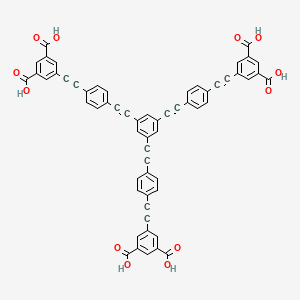
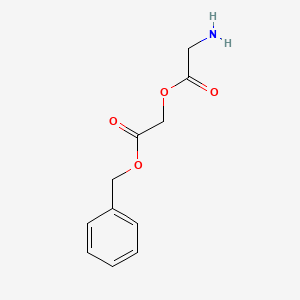
![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)
